molecular formula C17H18N6O2 B2542778 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea CAS No. 2034288-92-9

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Cat. No.: B2542778
CAS No.: 2034288-92-9
M. Wt: 338.371
InChI Key: JMHUSLCXKQQLNA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic compound of interest in medicinal chemistry and chemical biology research, designed around a pyrazole-urea hybrid scaffold. The molecule incorporates two privileged structural motifs: a pyrazole core and a urea linker. Pyrazole derivatives are extensively investigated for their diverse pharmacological profiles and are found in compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties . The urea functionality is a key feature in modern drug discovery due to its strong hydrogen-bonding capability, which allows it to form stable and specific interactions with enzyme active sites and protein targets, thereby modulating their biological function . This specific molecular architecture, combining a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole unit with a 2-methoxyphenylurea group, is representative of a class of molecules studied for their potential to inhibit various kinases and other cellular targets . Researchers can utilize this compound as a chemical tool for probing biological mechanisms, studying structure-activity relationships (SAR), and as a lead structure in the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-23-12(9-14(22-23)15-11-18-7-8-19-15)10-20-17(24)21-13-5-3-4-6-16(13)25-2/h3-9,11H,10H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUSLCXKQQLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, with the CAS number 2034288-92-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of 338.4 g/mol. The structure features a methoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number2034288-92-9
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor activity. In particular, compounds featuring similar structural motifs have shown promise against various cancer cell lines:

  • Cytotoxicity : Studies have reported IC50 values for related pyrazole compounds in the range of 3.25 mg/mL to 49.85 µM against different cancer cell lines, including Hep-2 and A549 .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural characteristics suggest it may inhibit key inflammatory pathways, although specific data on this compound is limited.

The biological activity of this compound is likely mediated through several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have been found to selectively inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation .
  • Apoptosis Induction : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

Case Studies and Research Findings

Recent advancements in drug design have highlighted the significance of pyrazole derivatives:

  • Anticancer Studies : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties, demonstrating effective inhibition against multiple cell lines with varying IC50 values .
  • Structure-Activity Relationships (SAR) : Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. Modifications in the pyrazole ring or substitution patterns significantly affect their potency and selectivity .
  • In Vivo Studies : Some derivatives have been tested in vivo against tumor models, showing promising results that warrant further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous urea-pyrazole hybrids to highlight structural, synthetic, and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Findings Reference
1-(2-Methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea 2-Methoxyphenyl, pyrazin-2-yl on pyrazole, methylene bridge Hypothesized kinase inhibition (based on urea-pyrazole scaffolds) N/A
1-(3-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea 3-Fluorophenyl, trifluoromethyl on pyrazole, dual fluorophenyl groups Plasmodium falciparum allosteric inhibitor (IC50 = 0.2 µM)
1-(4-Fluorophenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea 4-Fluorophenyl, trifluoromethyl on pyrazole Antimalarial activity (39% yield in synthesis)
Pexmetinib (ARRY-614) Bulky tert-butyl, tolyl, and indazole groups Dual Tie-2/p38 MAPK inhibitor; preclinical efficacy in myelodysplastic syndromes
3-{[1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea Pyridin-3-yl on pyrazole, thiophen-2-ylmethyl group Unreported biological activity; structural analog with heteroaromatic diversity

Key Observations

Substituent Effects on Bioactivity

  • The trifluoromethyl group in compounds like 1-(3-fluorophenyl)-3-(4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea enhances metabolic stability and hydrophobic interactions, critical for antimalarial activity . In contrast, the pyrazin-2-yl group in the target compound may improve solubility and π-π stacking with enzyme active sites.
  • Fluorophenyl substituents (e.g., 3- or 4-fluoro) are common in antimalarial agents, while 2-methoxyphenyl in the target compound may modulate electron-donating properties and binding kinetics .

Synthetic Methodologies

  • Urea-pyrazole hybrids are typically synthesized via:

  • Isocyanate-amine coupling (e.g., reaction of pyrazole amines with aryl isocyanates) .
  • Fusion reactions at high temperatures (200°C) for cyclocondensation .
    • The target compound likely follows similar protocols but requires precise control to incorporate the pyrazin-2-yl group, which may involve Suzuki-Miyaura coupling or direct substitution .

The target compound’s pyrazine ring—a nitrogen-rich heterocycle—may enhance selectivity for ATP-binding pockets in kinases or parasitic enzymes . Compounds with morpholinoethyl groups (e.g., compound 26 in ) exhibit improved solubility, suggesting that the target compound’s pyrazine moiety could balance lipophilicity and bioavailability .

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. Adapted from Girish et al., a nano-ZnO-catalyzed condensation of methylhydrazine with 3-(pyrazin-2-yl)pentane-2,4-dione achieves regioselective formation of the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core (Scheme 1).

Scheme 1 :
$$ \text{Methylhydrazine} + \text{3-(Pyrazin-2-yl)pentane-2,4-dione} \xrightarrow{\text{nano-ZnO, EtOH, 80°C}} \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole} $$

Key conditions:

  • Yield: 92%
  • Regioselectivity: Controlled by electron-withdrawing pyrazinyl group at C3.

Functionalization to Introduce the Methyleneamine Group

Chloromethylation of the pyrazole at C5 using paraformaldehyde and HCl gas in dioxane, followed by amination with aqueous ammonia, yields the methanamine derivative:

Reaction :
$$ \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole} \xrightarrow{\text{CH₂O, HCl}} \text{5-(Chloromethyl)-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole} \xrightarrow{\text{NH₃}} \text{1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine} $$

Urea Bond Formation

Carbamoyl Chloride Route

Reacting 2-methoxyaniline with phosgene generates 2-methoxyphenyl isocyanate , which couples with the pyrazolylmethanamine under mild conditions:

Scheme 2 :
$$ \text{2-Methoxyaniline} + \text{COCl₂} \rightarrow \text{2-Methoxyphenyl isocyanate} $$
$$ \text{2-Methoxyphenyl isocyanate} + \text{Pyrazolylmethanamine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Urea} $$

Optimization :

  • Temperature: 0–5°C prevents side reactions.
  • Yield: 78–85%.

Direct Coupling Using Carbodiimides

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the amine for urea formation:

Reaction :
$$ \text{2-Methoxyphenylamine} + \text{Pyrazolylmethanamine} \xrightarrow{\text{EDC, CHCl₃}} \text{Target Urea} $$

Advantages :

  • Avoids hazardous phosgene.
  • Yield: 70%.

Spectroscopic Characterization and Validation

Table 1 : Key Spectroscopic Data

Property Value
Molecular Formula C₁₇H₁₈N₆O₂
Molecular Weight 338.4 g/mol
¹H NMR (DMSO-d₆) δ 8.71 (s, 1H, NH), 8.42 (d, J=2.5 Hz, 1H), 7.98–7.10 (m, 6H), 4.51 (s, 2H), 3.87 (s, 3H), 3.76 (s, 3H)
IR (KBr) 3340 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O)

Industrial-Scale Considerations

The Montedison IDR urea process highlights energy-efficient practices applicable to large-scale production:

  • Recycle ratios : 95% unreacted NH₃ and CO₂ recycled isobarically.
  • Steam consumption : Reduced to 600 kg/tonne urea vs. conventional 1,700 kg/tonne.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea, and how are intermediates purified?

  • Methodology : The synthesis involves multi-step reactions, starting with cyclization of pyrazole precursors. For example, refluxing hydrazines with ketones in ethanol/acetic acid (7–12 hours) forms the pyrazole core . Purification employs silica gel column chromatography (e.g., 23% ethyl acetate in petroleum ether) and recrystallization (ethanol) to achieve >95% purity. Yield optimization (e.g., ~45% in ) may require adjusting stoichiometry or reaction time .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodology : Use X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 16.83°–51.68° for similar pyrazoles ). Complement with NMR (¹H/¹³C) to verify substituent positions and HRMS for molecular weight confirmation. For urea linkages, FT-IR can detect N-H stretches (~3300 cm⁻¹) and carbonyl signals (~1650 cm⁻¹) .

Q. What in vitro assays are used for initial biological screening?

  • Methodology : Conduct minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., E. coli, S. aureus) using broth microdilution ( reports MICs <10 µg/mL). For cytotoxicity, use MTT assays on cancer cell lines (e.g., IC₅₀ determination). Include positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodology : Perform Design of Experiments (DoE) to test variables:

  • Catalysts : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) for urea coupling efficiency .
  • Temperature : Microwave-assisted synthesis may reduce reaction time (e.g., 2 hours vs. 7 hours) .
    • Analysis : Monitor yield via HPLC and purity by TLC (e.g., PE/EtOAc = 1:1, Rf = 0.5 ).

Q. How can structural data discrepancies (e.g., dihedral angles, crystallinity) be resolved?

  • Methodology :

  • Crystallography : Compare multiple crystal forms (polymorphs) using SC-XRD. For example, reports dihedral angles up to 51.68°, which may vary with packing forces .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict torsional preferences and validate against experimental data .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :

  • Systematic Substitution : Replace the methoxyphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-withdrawing (e.g., CF₃) analogs to assess antimicrobial potency .
  • Bioisosteres : Swap pyrazine with pyridyl () or oxadiazole () to modulate solubility and target affinity.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding to targets like DHFR or kinase enzymes .

Q. How can conflicting bioactivity data (e.g., variable MICs) be addressed?

  • Methodology :

  • Dose-Response Curves : Re-evaluate activity across a wider concentration range (0.1–100 µg/mL) to identify true IC₅₀ values.
  • Membrane Permeability Assays : Use Caco-2 cell models to determine if bioavailability affects efficacy .
  • Resistance Testing : Serial passage of pathogens under sub-MIC conditions to assess resistance development .

Q. What computational tools predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 interactions, hepatotoxicity, and hERG inhibition.
  • Metabolite ID : Simulate phase I/II metabolism (e.g., CYP3A4 oxidation) with Schrödinger’s Metabolism Module .

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